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molecular formula C19H19N3O B8293220 N,N-Diethyl-4-phenylquinazoline-2-carboxamide CAS No. 89242-55-7

N,N-Diethyl-4-phenylquinazoline-2-carboxamide

Cat. No. B8293220
M. Wt: 305.4 g/mol
InChI Key: IJBAHHOMQMZVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499094

Procedure details

Operations are carried out as for Example 19, starting from 2.5 g of 4-phenyl quinazoline 2-carboxylic acid, 10 ml of thionyl chloride 25 ml of toluene and 25 ml of diethylamine. 1.27 g of N,N-diethyl 4-phenyl quinazoline 2-carboxamide, melting at 101° C., is obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]=[C:9]([C:17]([OH:19])=O)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)(Cl)=O.[CH2:24]([NH:26][CH2:27][CH3:28])[CH3:25]>C1(C)C=CC=CC=1>[CH2:24]([N:26]([CH2:27][CH3:28])[C:17]([C:9]1[N:8]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1)=[O:19])[CH3:25]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC(=NC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)NCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C1=NC2=CC=CC=C2C(=N1)C1=CC=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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